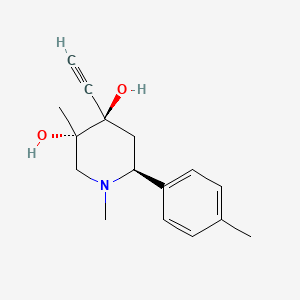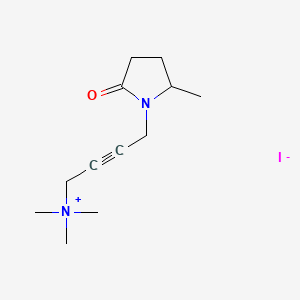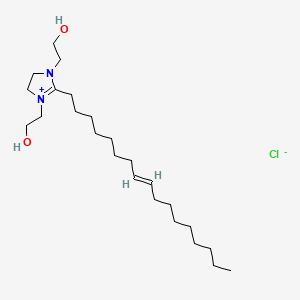
1,3-Di(2-hydroxyethyl)-2-(8-heptadecenyl)imidazolinium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Di(2-hydroxyethyl)-2-(8-heptadecenyl)imidazolinium chloride is a quaternary ammonium compound. These compounds are known for their surfactant properties and are often used in various industrial and scientific applications. The unique structure of this compound, featuring both hydrophilic and hydrophobic regions, makes it particularly useful in formulations requiring emulsification or surface activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Di(2-hydroxyethyl)-2-(8-heptadecenyl)imidazolinium chloride typically involves the reaction of imidazoline derivatives with long-chain alkyl halides. The reaction conditions often require:
Solvent: Anhydrous conditions using solvents like toluene or chloroform.
Catalysts: Acid or base catalysts to facilitate the reaction.
Temperature: Elevated temperatures (around 80-100°C) to drive the reaction to completion.
Industrial Production Methods
Industrial production may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The process is optimized for large-scale production, ensuring purity and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
1,3-Di(2-hydroxyethyl)-2-(8-heptadecenyl)imidazolinium chloride can undergo several types of chemical reactions:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The imidazolinium ring can be reduced under specific conditions.
Substitution: The chloride ion can be substituted with other anions in a metathesis reaction.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Silver nitrate for chloride substitution.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of imidazoline derivatives.
Substitution: Formation of new quaternary ammonium salts.
Scientific Research Applications
1,3-Di(2-hydroxyethyl)-2-(8-heptadecenyl)imidazolinium chloride has diverse applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and formulations.
Biology: Employed in cell culture media to enhance cell membrane permeability.
Medicine: Investigated for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the formulation of detergents, fabric softeners, and personal care products.
Mechanism of Action
The mechanism of action of 1,3-Di(2-hydroxyethyl)-2-(8-heptadecenyl)imidazolinium chloride involves its interaction with cell membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in antimicrobial applications.
Comparison with Similar Compounds
Similar Compounds
Cetyltrimethylammonium chloride: Another quaternary ammonium compound with similar surfactant properties.
Benzalkonium chloride: Widely used as a disinfectant and antiseptic.
Dodecylbenzenesulfonic acid: A surfactant with strong emulsifying properties.
Uniqueness
1,3-Di(2-hydroxyethyl)-2-(8-heptadecenyl)imidazolinium chloride is unique due to its specific structure, which provides a balance of hydrophilic and hydrophobic properties. This makes it particularly effective in applications requiring both emulsification and antimicrobial activity.
Properties
CAS No. |
67846-04-2 |
|---|---|
Molecular Formula |
C24H47ClN2O2 |
Molecular Weight |
431.1 g/mol |
IUPAC Name |
2-[2-[(E)-heptadec-8-enyl]-3-(2-hydroxyethyl)-4,5-dihydroimidazol-3-ium-1-yl]ethanol;chloride |
InChI |
InChI=1S/C24H47N2O2.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24-25(20-22-27)18-19-26(24)21-23-28;/h9-10,27-28H,2-8,11-23H2,1H3;1H/q+1;/p-1/b10-9+; |
InChI Key |
RECGPPRZKLKLAA-RRABGKBLSA-M |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC1=[N+](CCN1CCO)CCO.[Cl-] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC1=[N+](CCN1CCO)CCO.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


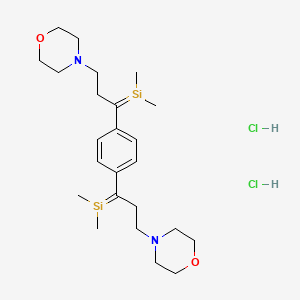
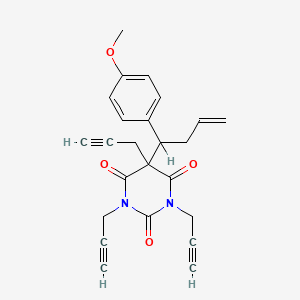
![fluoromethyl (6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylate](/img/structure/B15193280.png)

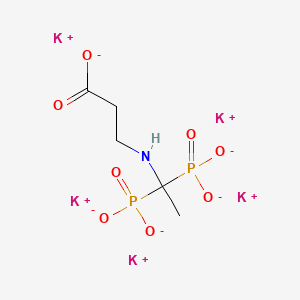


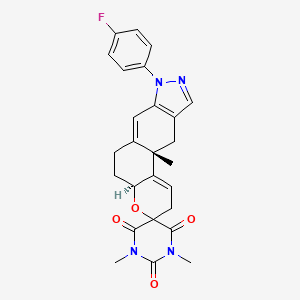
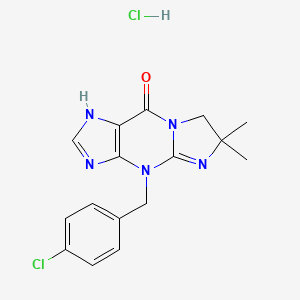
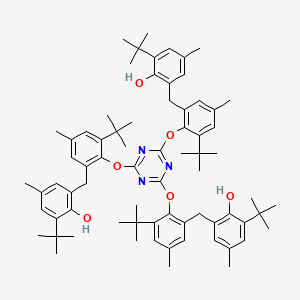

![[(3S,3aR,6S,6aS)-3-(4-methylpiperazin-1-yl)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;dihydrochloride](/img/structure/B15193350.png)
